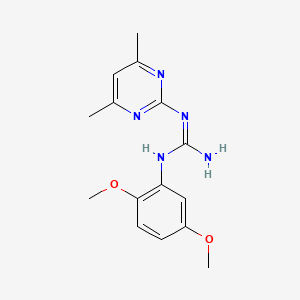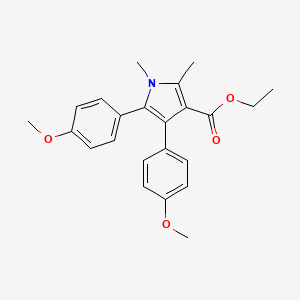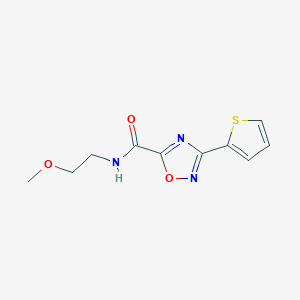![molecular formula C19H21N5 B5356843 5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5356843.png)
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, also known as EIPMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EIPMA is a pyrazolopyrimidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Wang et al., this compound was found to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and transcription. This compound was also found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the inhibition of fungal growth. In a study conducted by Wang et al., this compound was found to induce cell cycle arrest and apoptosis in cancer cells. This compound was also found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound was found to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
实验室实验的优点和局限性
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and antifungal activities at low concentrations. Additionally, this compound has been shown to exhibit selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has several limitations for lab experiments, including its poor solubility and stability. This compound is poorly soluble in water, which makes it difficult to administer in vivo. Additionally, this compound is unstable under acidic conditions, which limits its use in acidic environments.
未来方向
There are several future directions for the study of 5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity, and the evaluation of its potential as a therapeutic agent. One future direction is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another future direction is the investigation of its pharmacokinetics and toxicity, which can provide valuable information for its potential use in vivo. Finally, the evaluation of its potential as a therapeutic agent can lead to the development of new drugs for the treatment of cancer, inflammation, and fungal infections.
Conclusion
In conclusion, this compound is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound can be synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antifungal activities. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity, and the evaluation of its potential as a therapeutic agent.
合成方法
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized using various methods, including a one-pot reaction, a multistep reaction, and a microwave-assisted reaction. The one-pot reaction involves the condensation of 6-bromoindole-3-carboxaldehyde, ethyl acetoacetate, and 2,3-dimethylpyrazol-5-amine in the presence of an acid catalyst. The multistep reaction involves the synthesis of 6-bromoindole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate and 2,3-dimethylpyrazol-5-amine in the presence of an acid catalyst. The microwave-assisted reaction involves the reaction of 6-bromoindole-3-carboxaldehyde, ethyl acetoacetate, and 2,3-dimethylpyrazol-5-amine in the presence of a base catalyst under microwave irradiation.
科学研究应用
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antifungal activities. In a study conducted by Wang et al., this compound was found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. This compound was also found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound was found to exhibit antifungal activity against Candida albicans.
属性
IUPAC Name |
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-4-16-10-18(24-19(22-16)12(2)13(3)23-24)21-11-14-5-6-15-7-8-20-17(15)9-14/h5-10,20-21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQSKQBFDABCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCC3=CC4=C(C=C3)C=CN4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(methylamino)-5-nitrophenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5356769.png)
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5356775.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5356786.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5356790.png)

![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356802.png)
![9-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5356803.png)
![3-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5356808.png)

![2-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5356820.png)

![methyl 1-({[1-(3-fluoro-4-hydroxyphenyl)ethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5356840.png)